molecular formula C6H8O3 B3048125 5-hydroxy-3,4-dimethylfuran-2(5H)-one CAS No. 1575-54-8

5-hydroxy-3,4-dimethylfuran-2(5H)-one

Cat. No.: B3048125
CAS No.: 1575-54-8
M. Wt: 128.13 g/mol
InChI Key: NVXHBLAEBCZZHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Hydroxy-3,4-dimethylfuran-2(5H)-one (CAS 1575-54-8) is a chemical compound of significant interest in scientific research, primarily due to its core structure as a 2(5H)-furanone. This pharmacophore is recognized as a privileged scaffold in medicinal chemistry and is present in a wide array of biologically active natural products and synthetic molecules . The 2(5H)-furanone ring is a key structural component in various compounds with diverse physiological activities, making it a valuable template for the development of new therapeutic agents . Researchers utilize this compound to explore a broad spectrum of pharmacological activities. Furanone derivatives have been reported to exhibit analgesic, anti-inflammatory, antibacterial, anticancer, anticonvulsant, and antioxidant properties . Its high reactivity, conferred by a carbonyl group conjugated with a double bond and a labile hydroxyl group, makes it a versatile reactant and synthon for further chemical transformations and the synthesis of more complex, biologically active derivatives . Specific research applications include its role as a precursor in the development of antitubercular agents and its use in studying the inhibition of biofilm formation in Gram-positive bacteria . This product is provided For Research Use Only (RUO) and is strictly not intended for personal, diagnostic, or therapeutic use.

Properties

CAS No.

1575-54-8

Molecular Formula

C6H8O3

Molecular Weight

128.13 g/mol

IUPAC Name

2-hydroxy-3,4-dimethyl-2H-furan-5-one

InChI

InChI=1S/C6H8O3/c1-3-4(2)6(8)9-5(3)7/h5,7H,1-2H3

InChI Key

NVXHBLAEBCZZHH-UHFFFAOYSA-N

SMILES

CC1=C(C(=O)OC1O)C

Canonical SMILES

CC1=C(C(=O)OC1O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the efficient methods for synthesizing 5-hydroxy-3,4-dimethylfuran-2(5H)-one involves the oxidation of furan using oxone as the sole oxidant and water as the solvent . This method is simple, efficient, and scalable, making it suitable for industrial applications.

Industrial Production Methods

The industrial production of this compound typically follows the same synthetic route as described above. The use of oxone and water ensures that the process is environmentally friendly and cost-effective, which is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

5-Hydroxy-3,4-dimethylfuran-2(5H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form different products.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The hydroxy and methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Oxone in water is commonly used for oxidation reactions.

    Reduction: Reducing agents like sodium borohydride (NaBH4) can be used.

    Substitution: Various reagents, depending on the desired substitution, can be employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols.

Scientific Research Applications

Food Flavoring

Sotolon is primarily recognized for its use as a flavoring agent in food products. It imparts a distinctive aroma reminiscent of caramel and has been identified as a key odorant in aged wines, particularly Port wine. Research indicates that sotolon levels can range from 5 to 958 µg/L in wines aged between 1 and 60 years, with a flavor threshold evaluated at 19 µg/L in Port wine .

Case Study: Sotolon in Wine Aging

A study highlighted that sotolon concentrations increased linearly during oxidative aging of wines, suggesting its role in the development of complex aromas associated with older wines. Sensory evaluations indicated that wines supplemented with sotolon were perceived as having an older character, underscoring its significance in wine production .

Animal Feed Additive

Sotolon has also been evaluated for its safety and efficacy as a flavoring agent in animal feed. According to the European Food Safety Authority (EFSA), it is deemed safe at concentrations of 0.05 mg/kg for poultry and pigs and 0.08 mg/kg for cattle and salmonids . The compound's inclusion in feed enhances palatability without posing health risks to the animals or consumers of animal products.

Animal TypeSafe Concentration (mg/kg)
Poultry0.05
Pigs0.05
Cattle0.08
Salmonids0.08

Potential Therapeutic Applications

Emerging research suggests that sotolon may possess therapeutic properties, particularly in the context of its antioxidant capabilities. While specific clinical applications are still under investigation, preliminary studies indicate potential benefits in mitigating oxidative stress-related conditions.

Analytical Applications

Sotolon is utilized in analytical chemistry for flavor profiling and quality control in food products. Its distinct chemical signature allows for effective monitoring during production processes to ensure consistency and quality.

Analytical Techniques

Common methods for analyzing sotolon include:

  • Gas Chromatography (GC) : For quantifying sotolon levels in various matrices.
  • High-Performance Liquid Chromatography (HPLC) : Used for detailed compositional analysis.

Mechanism of Action

The mechanism of action of 5-hydroxy-3,4-dimethylfuran-2(5H)-one involves its interaction with molecular targets and pathways in biological systems. The hydroxy group can form hydrogen bonds, while the furan ring can participate in π-π interactions. These interactions influence the compound’s reactivity and biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The biological and chemical properties of 5-hydroxy-3,4-dimethylfuran-2(5H)-one are influenced by substituent variations. Below is a comparative analysis with analogous furanones:

Table 1: Structural and Functional Comparison of 2(5H)-Furanone Derivatives

Compound Name Substituents Key Properties Source/Application Reference
This compound R₁=CH₃, R₂=CH₃, R₃=H Anti-pulmonary fibrosis; synthetic precursor for apocarotenoids Alisma orientale, synthetic routes
5-Hydroxy-3,4-dimethyl-5-pentylfuran-2(5H)-one R₁=CH₃, R₂=CH₃, R₃=C₅H₁₁ Allelopathic activity (IC₅₀: 0.013–0.120 mM); anti-inflammatory and anticancer Annona reticulata, Climacodon septentrionalis
5-Hydroxy-3,5-dimethylfuran-2(5H)-one R₁=CH₃, R₂=H, R₃=CH₃ Nematicidal activity; fungal metabolite Fusarium spp.
5-Hydroxy-3,4-diphenylfuran-2(5H)-one R₁=C₆H₅, R₂=C₆H₅, R₃=H Synthetic cross-coupling partner; potential pharmacophore Silver-catalyzed cycloaddition reactions
5-Hydroxy-4-(1-methylethyl)-2(5H)-furanone R₁=CH(CH₃)₂, R₂=H, R₃=H Anti-pulmonary fibrosis; first isolation from Alisma orientale Alisma orientale

Key Findings

Bioactivity Variations: 5-Hydroxy-3,4-dimethyl-5-pentylfuran-2(5H)-one exhibits stronger allelopathic effects (e.g., 50% inhibition of cress root growth at 0.013 mM) compared to the non-pentylated parent compound . This is attributed to the lipophilic pentyl chain enhancing membrane permeability . The diphenyl derivative (5-hydroxy-3,4-diphenylfuran-2(5H)-one) shows utility in Suzuki-Miyaura cross-coupling reactions, enabling access to complex furanone-based architectures for drug discovery .

Structural-Activity Relationships (SAR) :

  • Hydroxyl Group : Critical for hydrogen bonding with biological targets (e.g., enzyme active sites). Removal of the hydroxyl group reduces allelopathic and anti-inflammatory activity .
  • Alkyl/Aryl Substituents : Longer alkyl chains (e.g., pentyl) enhance lipophilicity and bioactivity in plant growth inhibition, while aryl groups (e.g., phenyl) improve stability in synthetic applications .

Synthetic Accessibility :

  • The parent compound (this compound) is more readily synthesized in one-pot reactions compared to its pentyl or phenyl derivatives, which require additional Grignard or cross-coupling steps .

Q & A

Q. What are the common synthetic routes for 5-hydroxy-3,4-dimethylfuran-2(5H)-one, and how do reaction conditions influence product purity?

The compound can be synthesized via halolactonization of γ,δ-unsaturated carboxylic acids or through oxidative cyclization of hydroxyketones. For example, iodolactonization of 4-arylpent-4-enoic acids yields 4-halo-5-hydroxyfuran-2(5H)-one derivatives, with iodine as an electrophile facilitating cyclization . Optimizing solvent polarity (e.g., dichloromethane) and temperature (0–25°C) minimizes side reactions like over-halogenation. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate) is critical for isolating enantiopure forms .

Q. How can researchers characterize the structural and stereochemical properties of this compound?

X-ray crystallography is the gold standard for resolving stereochemistry, as demonstrated for related dihydrofuranones (e.g., 5-(azidomethyl)-5-aryl derivatives), where non-covalent interactions (C–H⋯H, Br⋯Br) stabilize crystal packing . NMR (¹H/¹³C) and IR spectroscopy are essential for confirming functional groups: the lactone carbonyl typically appears at ~1750 cm⁻¹ in IR, while ¹H NMR reveals coupling patterns for diastereotopic protons .

Q. What biological activity profiles are associated with this compound and its analogs?

Structural analogs, such as 3-hydroxy-4,5-dimethylfuran-2(5H)-one, exhibit antimicrobial and enzyme-inhibitory properties. These activities correlate with substituent positioning: hydroxyl groups enhance hydrogen bonding to targets like kinases, while methyl groups improve lipophilicity for membrane penetration . Comparative studies using MIC assays or enzyme inhibition kinetics are recommended to quantify activity differences .

Q. How does the compound’s reactivity compare to structurally similar furanones?

The 5-hydroxy group increases electrophilicity at the γ-position, enabling nucleophilic additions (e.g., with amines or thiols). In contrast, 5-phenylfuran-2(5H)-one derivatives show higher stability due to aromatic conjugation but reduced reactivity in ring-opening reactions . Kinetic studies (e.g., monitoring by HPLC) can quantify rate differences in hydrolysis or oxidation pathways.

Q. What analytical techniques are suitable for quantifying this compound in complex mixtures?

LC-MS/MS with reverse-phase columns (C18) and electrospray ionization provides high sensitivity for trace detection. Calibration curves using deuterated internal standards (e.g., D₃-methyl analogs) improve accuracy in biological matrices . GC-MS is less ideal due to the compound’s thermal lability .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound analogs?

Discrepancies often arise from stereochemical variations or impurities. For example, 3-hydroxy-4,5-dimethylfuran-2(5H)-one (similarity score 0.68 to the target compound) shows divergent antimicrobial results depending on enantiomeric purity . Rigorous chiral HPLC separation and activity assays under standardized conditions (e.g., CLSI guidelines) are necessary to validate claims .

Q. What strategies optimize the enantioselective synthesis of this compound?

Asymmetric catalysis using chiral auxiliaries (e.g., Evans’ oxazolidinones) or organocatalysts (e.g., proline derivatives) can control stereochemistry. For instance, Shi epoxidation catalysts induce ee >90% in epoxide intermediates, which are subsequently cyclized to the lactone . Monitoring reaction progress with polarimetry or chiral GC ensures fidelity.

Q. How do non-covalent interactions influence the stability of this compound in solid-state formulations?

Crystal packing analyses reveal that weak interactions (C–H⋯O, π-π stacking) dominate stability. For example, 3,4-dibromo-2,5-dihydrofurans form Br⋯Br contacts (3.5 Å) that enhance thermal stability up to 150°C . Pairing computational modeling (DFT) with DSC/TGA experiments can predict and validate formulation stability .

Q. What experimental designs mitigate degradation during long-term storage of this compound?

Degradation via hydrolysis or oxidation is minimized by storing under inert atmospheres (N₂) at −20°C in amber vials. Lyophilization with cryoprotectants (trehalose) preserves bioactivity in aqueous solutions. Accelerated stability studies (40°C/75% RH for 6 months) coupled with LC-MS degradation profiling are recommended .

Q. How can structure-activity relationship (SAR) studies guide the design of more potent analogs?

Modifying the 3- and 4-positions with electron-withdrawing groups (e.g., halogens) enhances electrophilicity, improving kinase inhibition. For example, 4-iodo-5-aryl derivatives show IC₅₀ values <1 μM against topoisomerases . Combinatorial libraries synthesized via Ugi or Passerini reactions enable rapid SAR exploration .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.